5-Chlorosalicylaldehyde CAS number and properties
5-Chlorosalicylaldehyde CAS number and properties
An In-depth Technical Guide to 5-Chlorosalicylaldehyde: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorosalicylaldehyde, with the CAS number 635-93-8 , is an aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1][2] Its structure, featuring a hydroxyl group, an aldehyde group, and a chlorine atom on a benzene (B151609) ring, imparts a unique reactivity that makes it a valuable precursor for a wide range of compounds. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its use in synthesis, and its applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its derivatives have shown promise in areas such as antimicrobial, anticancer, and neuroprotective applications.[1][2][3]
Chemical and Physical Properties
5-Chlorosalicylaldehyde is typically a white to pale yellow crystalline powder.[4][5] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1][4] It is known to be air sensitive and should be stored in a cool, dry place under an inert atmosphere.[4][6]
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 635-93-8 | [1][2][7][8] |
| Molecular Formula | C₇H₅ClO₂ | [1][2][4] |
| Molecular Weight | 156.57 g/mol | [2][8] |
| Appearance | White to yellowish crystalline powder | [4][5] |
| Melting Point | 99-102 °C | [4][9] |
| Boiling Point | 217.69 °C (estimate) | [4] |
| Solubility | Soluble in alcohol, slightly soluble in water | [4] |
| pKa | 7.73 ± 0.18 (Predicted) | [4] |
Spectroscopic Data
| Technique | Key Features | Reference |
| ¹H NMR | Spectral data available in literature and databases. | [2][4] |
| ¹³C NMR | Spectral data available in literature and databases. | [2] |
| IR Spectroscopy | Key peaks corresponding to -OH, C=O (aldehyde), and C-Cl bonds. | [7] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [2] |
Synthesis and Reactivity
5-Chlorosalicylaldehyde is a versatile building block, primarily utilized in condensation reactions with primary amines to form Schiff bases.[2][10] These Schiff bases can then act as ligands to form stable complexes with various transition metals.[1]
General Reactivity
The aldehyde functional group readily undergoes nucleophilic attack, while the hydroxyl group can be deprotonated to act as a ligand. The chlorinated aromatic ring influences the electronic properties of the molecule and can contribute to the biological activity of its derivatives.[1]
Experimental Protocols
Synthesis of 5-Chlorosalicylaldehyde
Method: Chlorination of Salicylaldehyde[1]
-
Reactants: Salicylaldehyde (B1680747) (2.00 mmol, 0.244g), N-Chlorosuccinimide (NCS) (4.00 mmol, 0.536g).
-
Solvent: Polyethylene glycol (PEG-400) (4.00g).
-
Procedure:
-
Dissolve salicylaldehyde in PEG-400 in a suitable reaction flask.
-
With stirring at room temperature, slowly add NCS in small portions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion (approximately 6 hours), add deionized water to precipitate the product.
-
Collect the precipitate by filtration.
-
Recrystallize the solid from anhydrous ethanol to yield yellow-green needle-shaped crystals.
-
Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of Schiff bases from 5-chlorosalicylaldehyde and a primary amine.
Caption: General workflow for the synthesis of Schiff bases from 5-chlorosalicylaldehyde.
Method: Condensation with an Amine (e.g., (R)-(-)-2-amino-1-butanol)[3]
-
Reactants: 5-Chlorosalicylaldehyde, (R)-(-)-2-amino-1-butanol.
-
Solvent: Methanol.
-
Procedure:
-
Add a methanol solution of 5-chlorosalicylaldehyde to a reactor.
-
While stirring, add a methanol solution of (R)-(-)-2-amino-1-butanol dropwise.
-
Heat the mixture and stir under reflux for 2.5 to 4 hours.
-
Cool the solution to room temperature. The Schiff base product may precipitate upon cooling or after partial solvent evaporation.
-
Collect the product by vacuum filtration.
-
Synthesis of a Metal Complex
This protocol outlines the synthesis of a tetranuclear copper complex using a Schiff base derived from 5-chlorosalicylaldehyde.
Caption: Workflow for the synthesis of a copper complex from a 5-chlorosalicylaldehyde-derived Schiff base.
Method: Complexation with Copper(II) Acetate[3]
-
Reactants: Schiff base (from protocol 4.2), Copper(II) acetate (B1210297) dihydrate (Cu(CH₃COO)₂·2H₂O).
-
Solvent: Methanol, Ether.
-
Procedure:
-
To the refluxed Schiff base solution from protocol 4.2, add a methanol solution of Cu(CH₃COO)₂·2H₂O dropwise.
-
Stir the resulting mixture at room temperature for 3 to 5 hours.
-
Filter the solution to remove any insoluble impurities.
-
Add a small amount of ether to the filtrate.
-
Allow the solution to stand for 7 to 14 days for the solvent to evaporate slowly, yielding blue-green block crystals of the tetranuclear copper complex.
-
Applications in Drug Development
Derivatives of 5-chlorosalicylaldehyde have demonstrated a range of biological activities, making this compound a valuable starting point for the design and synthesis of new therapeutic agents.
Antimicrobial and Anticancer Agents
Schiff bases derived from 5-chlorosalicylaldehyde, and their metal complexes, have been investigated for their antimicrobial and anticancer properties.[2][3][10] For instance, a tetranuclear copper complex of a 5-chlorosalicylaldehyde Schiff base has shown high anticancer activity against human colorectal cancer, lung adenocarcinoma, and colon cancer cell lines.[3] The antimicrobial activity is often attributed to the imine group (>C=N) in the Schiff base structure.[10]
Neuroprotective Agents for Alzheimer's Disease
A significant area of research involves the synthesis of imine resveratrol (B1683913) derivatives from precursors like 5-chlorosalicylaldehyde for the treatment of Alzheimer's disease.[6] These compounds are designed to be multi-targeted agents that can:
-
Inhibit the aggregation of β-amyloid peptides.[6]
-
Act as antioxidants to reduce reactive oxygen species (ROS).[6][11]
-
Chelate biometals like copper, which are implicated in β-amyloid aggregation.[6]
The neuroprotective effects of these derivatives are partly attributed to their ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[11][12]
Caption: Simplified Nrf2 activation pathway by imine resveratrol analogs for neuroprotection.
Safety and Handling
5-Chlorosalicylaldehyde is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[4] It can cause serious eye irritation and may cause respiratory irritation.[6][7] It is also very toxic to aquatic life.[10]
-
Handling: Use in a well-ventilated area, avoiding dust formation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][10]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. It is sensitive to air and should be stored under an inert atmosphere.[4][6]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If ingested, rinse the mouth with water and consult a physician.[6][10]
Conclusion
5-Chlorosalicylaldehyde is a compound of significant interest to the scientific and drug development communities. Its well-defined properties and versatile reactivity make it an essential precursor for synthesizing a diverse range of molecules with significant biological potential. The development of Schiff bases and their metal complexes has opened avenues for new antimicrobial and anticancer agents. Furthermore, its role in the creation of multi-target neuroprotective compounds for Alzheimer's disease highlights its importance in addressing complex multifactorial diseases. Continued research into the derivatives of 5-chlorosalicylaldehyde is likely to yield further innovations in medicinal chemistry and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103242349A - 5-chlorosalicylaldehyde Schiff base tetra-nucleus copper complex as well as preparation method and application thereof - Google Patents [patents.google.com]
- 4. Zinc( ii ) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02404G [pubs.rsc.org]
- 5. ionicviper.org [ionicviper.org]
- 6. Design, synthesis and biological evaluation of imine resveratrol derivatives as multi-targeted agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analogs of imine resveratrol alleviate oxidative stress‐induced neurotoxicity in PC12 cells via activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imine Resveratrol Analogues: Molecular Design, Nrf2 Activation and SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]


